molecular formula C5H14N3OP B14692407 P-Piperidin-1-ylphosphonic diamide CAS No. 25316-52-3

P-Piperidin-1-ylphosphonic diamide

Cat. No.: B14692407
CAS No.: 25316-52-3
M. Wt: 163.16 g/mol
InChI Key: AOCDYFBCLSSFIV-UHFFFAOYSA-N
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Description

P-Piperidin-1-ylphosphonic diamide is a chemical compound that belongs to the class of diamides. Diamides are known for their diverse applications, particularly in the field of insecticides. This compound is characterized by the presence of a piperidine ring attached to a phosphonic diamide group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Piperidin-1-ylphosphonic diamide typically involves the reaction of piperidine with phosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

P-Piperidin-1-ylphosphonic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the diamide group to amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

P-Piperidin-1-ylphosphonic diamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of P-Piperidin-1-ylphosphonic diamide involves its interaction with specific molecular targets. In biological systems, it is known to bind to enzymes and inhibit their activity. The compound’s phosphonic diamide group plays a crucial role in its binding affinity and specificity. The molecular pathways affected by this compound include those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like 1,4-disubstituted piperidines share structural similarities.

    Phosphonic diamides: Other diamides with different substituents on the phosphonic group.

Uniqueness

P-Piperidin-1-ylphosphonic diamide is unique due to its specific combination of a piperidine ring and a phosphonic diamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

25316-52-3

Molecular Formula

C5H14N3OP

Molecular Weight

163.16 g/mol

IUPAC Name

1-diaminophosphorylpiperidine

InChI

InChI=1S/C5H14N3OP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2,(H4,6,7,9)

InChI Key

AOCDYFBCLSSFIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P(=O)(N)N

Origin of Product

United States

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